molecular formula C13H11FO B1605220 4-Fluorobenzyloxybenzene CAS No. 19962-26-6

4-Fluorobenzyloxybenzene

Cat. No.: B1605220
CAS No.: 19962-26-6
M. Wt: 202.22 g/mol
InChI Key: ZEBWKHSZNNVJBD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzyloxybenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzyloxybenzene undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Benzoic acids.

    Reduction: Various reduced derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluorobenzyloxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluorobenzyloxybenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzyloxy group can also affect the compound’s solubility and overall chemical behavior.

Comparison with Similar Compounds

  • 4-Fluorobenzyl chloride
  • 4-Fluorobenzaldehyde
  • 4-Fluorobenzyl alcohol

Comparison: 4-Fluorobenzyloxybenzene is unique due to the presence of both a fluorine atom and a benzyloxy group, which confer distinct chemical properties

Properties

IUPAC Name

1-fluoro-4-(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBWKHSZNNVJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359303
Record name 4-Fluorobenzyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19962-26-6
Record name 4-Fluorobenzyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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